4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of methylamine with a thiadiazole precursor under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For instance, in medicinal applications, the compound may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol sulfate: Used as a photographic developer.
4-Methylaminorex: A stimulant with a different mechanism of action.
β-N-Methylamino-L-alanine: A non-proteinogenic amino acid with neurotoxic properties.
Uniqueness
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its thiadiazole ring imparts distinct chemical properties, making it suitable for diverse applications in research and industry.
Biological Activity
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant tables and case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a methylamino group and a carboxamide functional group. The presence of these functional groups significantly influences its reactivity and biological activity.
Biological Activities
Thiadiazole derivatives, including this compound, have been shown to exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazoles are recognized for their antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from the thiadiazole scaffold have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that thiadiazole derivatives possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A study found that certain thiadiazole compounds exhibited cytotoxic effects against colon cancer cells .
- Anti-inflammatory Properties : Thiadiazoles have been investigated for their anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : Some studies suggest that thiadiazoles may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways .
- DNA Interaction : Certain thiadiazole derivatives have been shown to interact with DNA, leading to disruption of replication and transcription processes in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Various synthetic routes have been explored to optimize the yield and biological activity of this compound.
Properties
Molecular Formula |
C4H6N4OS |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-(methylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4-2(3(5)9)7-10-8-4/h1H3,(H2,5,9)(H,6,8) |
InChI Key |
MUCFUSYCHZMGND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NSN=C1C(=O)N |
Origin of Product |
United States |
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